

Application Notes & Protocols: In Vitro Gastric Resistance Testing of Lansoprazole Microparticles

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Compound of Interest		
Compound Name:	Lansoprazole	
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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the formulation and in vitro evaluation of enteric-coated **lansoprazole** microparticles, focusing on assessing their resistance to gastric fluid. **Lansoprazole** is a proton pump inhibitor known for its instability in acidic environments.[1][2] Enteric coating of microparticles is a key strategy to protect the drug from degradation in the stomach and ensure its release in the intestine.[3][4][5]

Overview of Lansoprazole and the Need for Gastric Resistance

Lansoprazole (LSP) is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] However, it is highly labile in acidic conditions, with its degradation rate increasing as the pH decreases.[1][6][7] To ensure therapeutic efficacy, oral formulations of lansoprazole must be protected from the acidic environment of the stomach. This is typically achieved through enteric coating, which prevents drug release at low pH but allows for dissolution at the higher pH of the small intestine.[5][8] Multiparticulate systems, such as microparticles or pellets, offer advantages over single-unit dosage forms, including more predictable gastric emptying and a lower risk of dose dumping.[4]

Formulation of Lansoprazole Microparticles



The development of effective enteric-coated **lansoprazole** microparticles involves careful selection of polymers and optimization of formulation and process parameters.[9][10][11][12]

Materials and Methods for Microparticle Preparation (Spray Drying Example)

A common method for producing **lansoprazole** microparticles is spray drying.[9][10][11][12]

Materials:

- Lansoprazole
- Enteric Polymer (e.g., Eudragit S 100, Eudragit L 100-55, Cellulose Acetate Phthalate)[3][4]
 [9]
- Solvent (e.g., Acetonitrile, Water)
- Alkalizing Agent (e.g., Sodium Hydroxide) to dissolve the enteric polymer[9]
- Plasticizer (e.g., Triethyl Citrate), optional[9][10][11][12]

Equipment:

- · Spray Dryer
- Homogenizer/Magnetic Stirrer
- Analytical Balance
- pH Meter

Experimental Protocol: Preparation of Enteric-Coated Microparticles by Spray Drying

- Solution Preparation:
 - Dissolve the enteric polymer (e.g., Eudragit S 100) in an appropriate solvent. An alkaline solution, such as an aqueous solution of sodium hydroxide, can be used to solubilize the



polymer.[9]

- Disperse the lansoprazole powder in the polymer solution with continuous stirring to form a homogenous feed solution.[9]
- If a plasticizer is used, add it to the solution and stir until fully dissolved.[9]
- · Spray Drying Process:
 - Set the spray dryer to the optimized process parameters. These parameters significantly influence the properties of the microparticles.[9][10][11][12]
 - Inlet Temperature: e.g., 150°C[9]
 - Atomizing Air Pressure: e.g., 2 kg/cm ²[9]
 - Feed Solution Spray Rate: e.g., 3-5 ml/min[9]
 - Aspirator Volume: e.g., 90%[9]
 - Feed the prepared solution into the spray dryer.
 - The solvent evaporates rapidly, forming solid microparticles.
- Collection and Storage:
 - Collect the dried microparticles from the collection chamber of the spray dryer.
 - Store the microparticles in a tightly sealed container, protected from light and moisture, at controlled room temperature (15-25°C).[13]

Characterization of Microparticles

Entrapment Efficiency: Determine the amount of lansoprazole successfully encapsulated
within the microparticles. This is often done by dissolving a known weight of microparticles in
a suitable solvent and quantifying the drug content using a validated analytical method like
RP-HPLC.[3][4][9]



- Particle Size Analysis: Measure the average particle diameter and size distribution using techniques like laser diffraction.[9]
- Morphology: Examine the shape and surface characteristics of the microparticles using Scanning Electron Microscopy (SEM).[3][4][9]

In Vitro Gastric Resistance Testing

This test evaluates the ability of the enteric coating to prevent drug release in a simulated gastric fluid.

Materials and Equipment

- USP Dissolution Apparatus II (Paddle type)[1][9]
- Acid Stage Medium: 0.1 N Hydrochloric Acid (HCl), pH 1.2[1][4]
- Buffer Stage Medium: Phosphate buffer, pH 6.8 or 7.4[1][4][9]
- Analytical Instrument: UV-Vis Spectrophotometer or HPLC system for drug quantification.[1]

Experimental Protocol: Two-Stage Dissolution Test

This protocol is based on the United States Pharmacopeia (USP) guidelines for delayed-release dosage forms.[1]

Stage 1: Acid Resistance (Simulated Gastric Fluid)

- Set up the USP Dissolution Apparatus II.
- Fill the dissolution vessels with 500 mL of 0.1 N HCl.[1][9]
- Equilibrate the medium to 37 ± 0.5°C.[9]
- Accurately weigh a quantity of lansoprazole microparticles and place them in each vessel.
- Set the paddle rotation speed to 75 rpm.[9]
- Operate the apparatus for 1 hour.[1][9]



- At the end of 1 hour, withdraw a sample of the dissolution medium.
- Analyze the sample for lansoprazole content to determine the amount of drug released in the acidic medium. According to USP, not more than 10% of the drug should be released in the acid stage.[1]

Stage 2: Buffer Stage (Simulated Intestinal Fluid)

- Immediately after the acid stage, add 400 mL of a pre-warmed buffer concentrate to the
 existing 500 mL of acidic medium in each vessel to achieve a final volume of 900 mL and a
 pH of 6.8 or 7.4.[1][9] Alternatively, the microparticles can be filtered and transferred to a new
 vessel containing 900 mL of the buffer medium.
- Continue the dissolution test for a specified period (e.g., 60 minutes).[9]
- Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).[14]
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer medium to maintain a constant volume.[9]
- Filter the samples and analyze for lansoprazole content.
- Calculate the cumulative percentage of drug released over time. The majority of the drug (typically >80%) should be released in the buffer stage.[1]

Data Presentation

The following tables summarize quantitative data from various studies on **lansoprazole** microparticles, highlighting the impact of different formulation parameters on gastric resistance and drug release.

Table 1: Effect of Polymer Type and Ratio on Gastric Resistance and Drug Release



Formulati on Code	Polymer	Drug:Pol ymer Ratio	Entrapme nt Efficiency (%)	Gastric Resistanc e (% Drug Released in Acid)	Drug Release in Buffer (%)	Referenc e
F1	Cellulose Acetate Phthalate	1:1	72.23	~10-20	92.80	[3][4]
F2	Cellulose Acetate Phthalate	1:2	-	~10-20	94.55	[3][4]
F3	Cellulose Acetate Phthalate	1:3	-	~10-20	92.72	[3][4]
F4	Cellulose Acetate Phthalate	1:4	-	~10-20	96.34	[3][4]
F5	Cellulose Acetate Phthalate	1:5	88.64	~10-20	98.65	[3][4]
Opt. Batch	Eudragit S 100	1:5	-	~20	>85	[9]

Note: Gastric resistance is presented as the percentage of drug released in the acid stage; lower values indicate better resistance.

Table 2: Optimized Spray Drying Process Parameters for Lansoprazole Microparticles



Parameter	Optimized Value	Reference
Inlet Temperature	150°C	[9][10][11][12]
Atomizing Air Pressure	2 kg/cm ²	[9][10][11][12]
Feed Solution Concentration	6% w/w	[9][10][11][12]
Feed Solution Spray Rate	3-5 ml/min	[9][10][11][12]
Aspirator Volume	90%	[9][10][11][12]

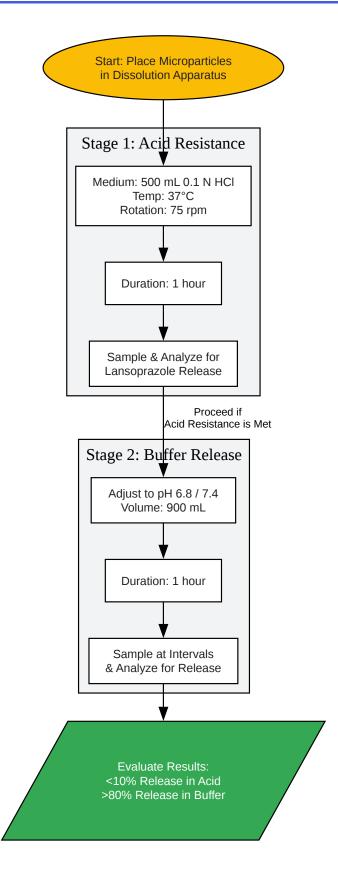
Visualizations

Workflow for Preparation of Lansoprazole Microparticles by Spray Drying

Caption: Workflow for preparing lansoprazole microparticles.

Logical Flow of In Vitro Gastric Resistance Testing





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Caption: Two-stage dissolution test for gastric resistance.



Troubleshooting and Key Considerations

- Lansoprazole Instability: Lansoprazole is extremely sensitive to acidic conditions.[13] Ensure all glassware is neutralized and solvents are of high purity to prevent premature degradation during sample preparation and analysis.
- Polymer Selection: The choice of enteric polymer is critical. Eudragit S 100, with a higher pH threshold for dissolution, has shown superior gastric resistance compared to polymers like Eudragit L 100-55.[9][10][11][12]
- Plasticizer Effect: The incorporation of plasticizers can sometimes diminish the gastric resistance of the microparticles, so their use should be carefully evaluated.[9][10][11][12]
- Analytical Method: The use of a stability-indicating HPLC method is recommended over UV spectrophotometry for analyzing dissolution samples, as it can distinguish the intact drug from its degradation products, providing more accurate results.[1]
- Modified Acid Stage: For drugs like proton pump inhibitors, where gastric pH can rise to >4
 with repeated dosing, testing in a modified acid stage medium (e.g., pH 4.5 acetate buffer)
 may provide more biorelevant data.[9]

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